molecular formula C16H26N4O3 B2411508 1-((1r,4r)-4-((4,6-Dimethylpyrimidin-2-yl)oxy)cyclohexyl)-3-(2-methoxyethyl)urea CAS No. 2034402-44-1

1-((1r,4r)-4-((4,6-Dimethylpyrimidin-2-yl)oxy)cyclohexyl)-3-(2-methoxyethyl)urea

Cat. No. B2411508
CAS RN: 2034402-44-1
M. Wt: 322.409
InChI Key: DPWAQSAHQKUEBO-HDJSIYSDSA-N
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Description

1-((1r,4r)-4-((4,6-Dimethylpyrimidin-2-yl)oxy)cyclohexyl)-3-(2-methoxyethyl)urea is a chemical compound that has been extensively researched in the scientific community. It is commonly referred to as CYC065, and it has shown potential in the treatment of several diseases, including cancer.

Scientific Research Applications

Molecular Interactions and Potential Therapeutic Applications

1-((1r,4r)-4-((4,6-Dimethylpyrimidin-2-yl)oxy)cyclohexyl)-3-(2-methoxyethyl)urea is a compound that has been explored in various scientific research contexts, notably for its potential therapeutic applications and molecular interactions. While specific studies directly addressing this compound are limited, research on structurally related compounds provides insights into the broader scientific interest and potential applications.

  • Molecular Structure and Binding Studies : The study of crystal structures of compounds similar to 1-((1r,4r)-4-((4,6-Dimethylpyrimidin-2-yl)oxy)cyclohexyl)-3-(2-methoxyethyl)urea, such as cyclosulfamuron, highlights the significance of understanding molecular conformations and interactions. These studies are crucial for designing compounds with specific biological activities, including herbicidal properties and potential therapeutic applications (Gihaeng Kang et al., 2015).

  • Antagonistic Effects on Receptors : Research into compounds acting as receptor antagonists, such as selective orexin-1 receptor antagonists, sheds light on the role of molecular design in modulating receptor interactions. These findings are pertinent to the development of therapies for stress-induced disorders, demonstrating how structurally related compounds can influence complex emotional behaviors and physiological states (P. Bonaventure et al., 2015).

  • Synthesis and Anticancer Activity : The synthesis and evaluation of new ureas and sulfamides, derived from compounds with structural similarities to 1-((1r,4r)-4-((4,6-Dimethylpyrimidin-2-yl)oxy)cyclohexyl)-3-(2-methoxyethyl)urea, indicate potential anticancer activities. These studies contribute to the identification of novel therapeutic agents, emphasizing the importance of chemical synthesis in drug discovery (B. Özgeriş et al., 2017).

  • Hydrogen Bonding and Supramolecular Chemistry : Investigations into the dimerization and molecular interactions of ureidopyrimidinones demonstrate the significance of hydrogen bonding in the formation of supramolecular structures. Such studies have implications for the design of molecular recognition systems, which are fundamental in the development of sensor technologies and therapeutic agents (F. H. Beijer et al., 1998).

properties

IUPAC Name

1-[4-(4,6-dimethylpyrimidin-2-yl)oxycyclohexyl]-3-(2-methoxyethyl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N4O3/c1-11-10-12(2)19-16(18-11)23-14-6-4-13(5-7-14)20-15(21)17-8-9-22-3/h10,13-14H,4-9H2,1-3H3,(H2,17,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPWAQSAHQKUEBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)OC2CCC(CC2)NC(=O)NCCOC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-((1r,4r)-4-((4,6-Dimethylpyrimidin-2-yl)oxy)cyclohexyl)-3-(2-methoxyethyl)urea

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